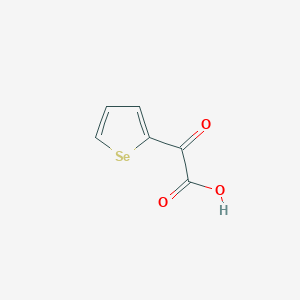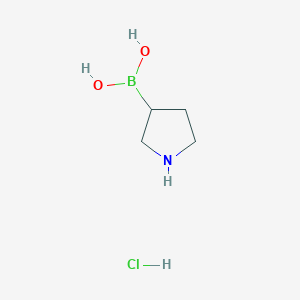
Pyrrolidin-3-ylboronicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-3-ylboronic acid hydrochloride is a boronic acid derivative with the molecular formula C4H11BClNO2. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a boronic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Pyrrolidin-3-ylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with boronic acid derivatives under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrolysis and purification to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of pyrrolidin-3-ylboronic acid hydrochloride often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for distribution.
化学反応の分析
Types of Reactions: Pyrrolidin-3-ylboronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis.
科学的研究の応用
Pyrrolidin-3-ylboronic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Research into boronic acid derivatives has shown potential for developing new therapeutic agents, particularly in cancer treatment.
Industry: Pyrrolidin-3-ylboronic acid hydrochloride is used in the manufacture of pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of pyrrolidin-3-ylboronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound’s ability to form stable complexes with biomolecules underlies its potential therapeutic applications.
類似化合物との比較
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Pyrrolidin-2-one: A lactam derivative with significant biological activity.
Boronic Acid Derivatives: A broad class of compounds used in organic synthesis and medicinal chemistry.
Uniqueness: Pyrrolidin-3-ylboronic acid hydrochloride stands out due to its combination of a pyrrolidine ring and a boronic acid group, which imparts unique reactivity and stability. This dual functionality makes it particularly valuable in the synthesis of complex molecules and in the development of new drugs.
特性
分子式 |
C4H11BClNO2 |
|---|---|
分子量 |
151.40 g/mol |
IUPAC名 |
pyrrolidin-3-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C4H10BNO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6-8H,1-3H2;1H |
InChIキー |
SQAUGQQYUMPYGV-UHFFFAOYSA-N |
正規SMILES |
B(C1CCNC1)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


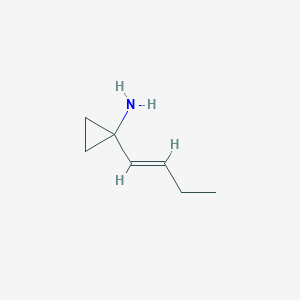
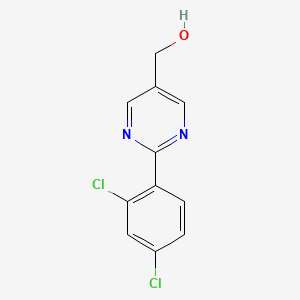

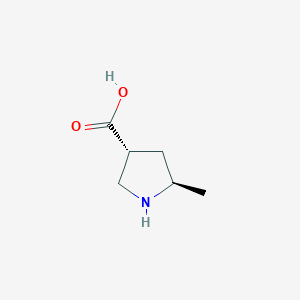
![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)


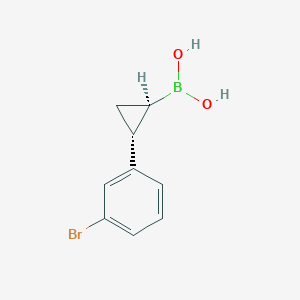

![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)
![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)

